3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one
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Overview
Description
Preparation Methods
TAK-677 is synthesized through a series of chemical reactions involving hydroxyethyl aminopropyl derivatives. The synthetic route typically involves the reaction of 3-chlorophenyl-2-hydroxyethylamine with propyl-1H-indol-7-yloxy-acetic acid under specific conditions to form the final product . Industrial production methods for TAK-677 have not been extensively detailed in the literature, but the synthesis likely involves standard organic chemistry techniques such as condensation reactions and purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
TAK-677 undergoes various chemical reactions, including:
Oxidation: TAK-677 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: TAK-677 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a β3-adrenergic receptor agonist, TAK-677 is used in research to study receptor-ligand interactions and the development of new agonists.
Biology: TAK-677 is used to investigate the role of β3-adrenergic receptors in energy metabolism and fat oxidation.
Medicine: The compound has been studied for its potential to treat obesity and diabetes by increasing energy expenditure and improving insulin sensitivity
Mechanism of Action
TAK-677 exerts its effects by binding to β3-adrenergic receptors, which are primarily found in adipose tissue and skeletal muscle. Upon binding, TAK-677 activates these receptors, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in enhanced lipolysis and thermogenesis, contributing to increased energy expenditure and fat oxidation .
Comparison with Similar Compounds
TAK-677 is compared with other β3-adrenergic receptor agonists such as mirabegron and vibegron:
Properties
IUPAC Name |
3,6-bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4Si2/c1-24(2,3)30(7,8)28-17-11-13-19-21(15-17)27-22-16-18(12-14-20(22)23(19)26)29-31(9,10)25(4,5)6/h11-16H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLRKZSMYDILQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376701 |
Source
|
Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121714-18-9 |
Source
|
Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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